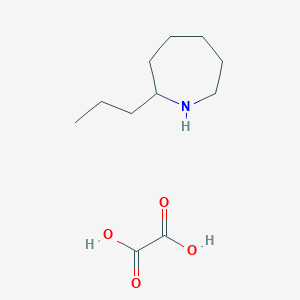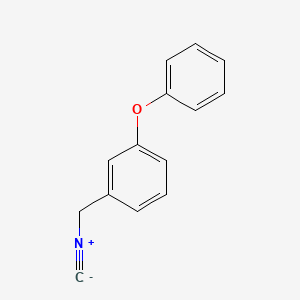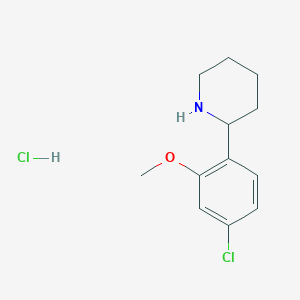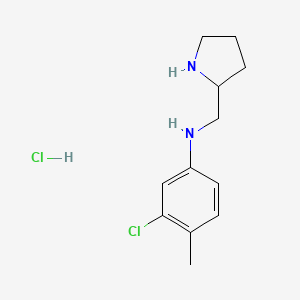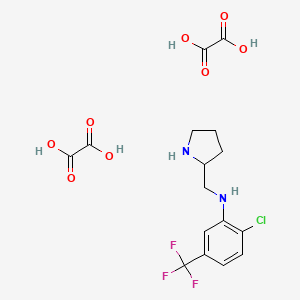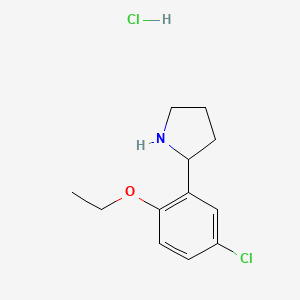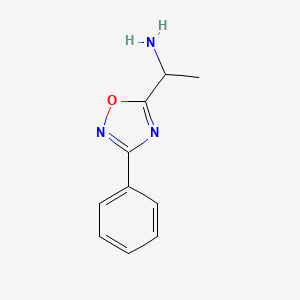
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound that belongs to the 1,2,4-oxadiazole family . Oxadiazoles are five-membered heterocyclic scaffolds containing one oxygen and two nitrogen atoms . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .Molecular Structure Analysis
The molecular structure of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The molecular weight of a similar compound, 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone, is 202.21 g/mol .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles include the inhibition of growth factors, enzymes, and kinases . The 1,3,4-oxadiazole hybridization with other anticancer pharmacophores has different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .科学的研究の応用
Antitumor and Anticancer Properties
Antitumor Activity : Novel 1,2,4-oxadiazoles, including derivatives related to 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, have shown potential in antitumor applications. For example, some compounds exhibited potent in vitro anticancer activity against a panel of 12 cell lines, with one particular compound showing a mean IC50 value of 5.66 μM, indicating good potency in inhibiting cancer cell proliferation (Maftei et al., 2016).
Apoptosis Induction : Certain 1,2,4-oxadiazole derivatives have been identified as novel apoptosis inducers. These compounds are effective in inducing apoptosis in various cancer cell lines, such as breast and colorectal cancer cells. The molecular target for these compounds has been identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Cytotoxic Evaluation : Studies on novel derivatives of 1,3,4-oxadiazoles containing phenyl thiophene moiety have shown significant cytotoxic properties. These compounds were tested on various cell lines, including HepG2, Caco-2, and PANC-1, indicating their potential in cancer therapy (Adimule et al., 2014).
Antimicrobial and Antifungal Activities
Antimicrobial Evaluation : New oxadiazoles derived from Phenylpropionohydrazides, including structures similar to 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, have been synthesized and evaluated for antimicrobial properties. Some derivatives showed significant activity against strains of S. aureus and P. aeruginosa (Fuloria et al., 2009).
Antifungal Activity : Certain 1,2,4-oxadiazole compounds have demonstrated notable antifungal activity. For example, a synthesized compound showed low effective action on bacterial species and high antileishmanial activity, suggesting its potential as an antifungal agent (Ustabaş et al., 2020).
Liquid Crystalline Properties
- Mesogenic Properties : 1,2,4-oxadiazole derivatives, including those related to 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, have been studied for their mesomorphic properties. They have exhibited enantiotropic liquid crystal with nematic texture, indicating their potential application in liquid crystal technology (Ali et al., 2018).
将来の方向性
The future directions for 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine and similar compounds could involve further exploration of their potential as anti-infective agents . There is also potential for these compounds to be developed as anticancer agents, given their ability to inhibit various enzymes and pathways involved in cancer cell proliferation .
特性
IUPAC Name |
1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIGPHKXQOPZJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589712 |
Source


|
| Record name | 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |
CAS RN |
915919-76-5 |
Source


|
| Record name | 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

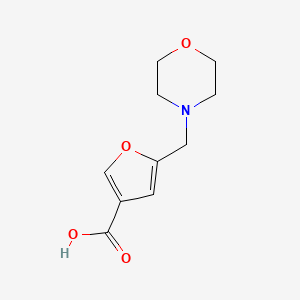
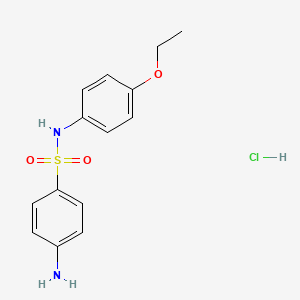
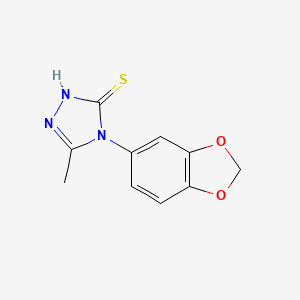
![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)
![[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride](/img/structure/B1369126.png)
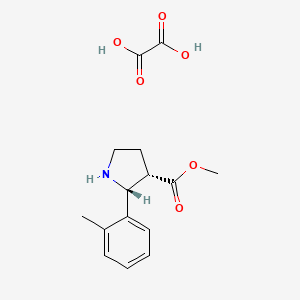
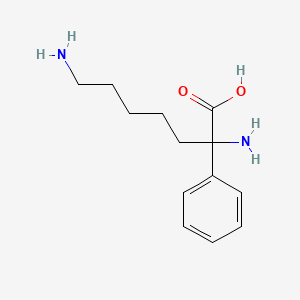
![2-[2-(Methylsulfanyl)phenyl]azepane hydrochloride](/img/structure/B1369132.png)
